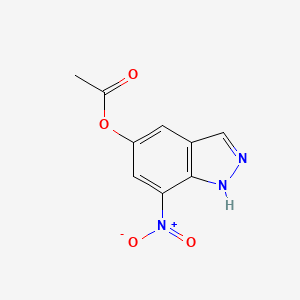

7-nitro-1H-indazol-5-yl acetate

Descripción general

Descripción

7-Nitro-1H-indazol-5-yl acetate is a derivative of 7-nitroindazole, a compound known for its inhibitory effects on nitric oxide synthase (NOS). NOS is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune response. The inhibition of NOS by 7-nitroindazole and its derivatives has been studied extensively due to its potential therapeutic applications in conditions where nitric oxide is implicated, such as neurodegenerative diseases, pain, and inflammation .

Synthesis Analysis

The synthesis of bi- and trisubstituted indazoles, including 7-nitroindazole derivatives, has been described in the literature. A method involving the use of SnCl2 in alcohol or ethyl acetate has been reported for the selective preparation of 4-alkoxy-7-aminoprotected-indazole or 7-aminoprotected-indazole derivatives. The effects of halogen atoms and N-alkylation on the properties of 7-nitroindazoles have also been investigated .

Molecular Structure Analysis

The molecular structure of 7-nitro-1H-indazole has been characterized by crystallography. It features an intramolecular hydrogen bond between the oxygen atom of the nitro group and the NH group of the indazole ring. This intramolecular interaction and the crystal packing are influenced by intermolecular hydrogen bonding and indazole-indazole interactions . The methoxy group in related compounds like 7-methoxy-1H-indazole lies in the plane of the indazole system, which affects its inhibitory activity .

Chemical Reactions Analysis

7-Nitroindazole and its derivatives inhibit nitric oxide synthase through competitive inhibition with the substrate L-arginine. The inhibition mechanism involves binding to the active site of NOS, which can induce a spin state transition of the heme-Fe(III) and inhibit the NADPH oxidase activity of the enzyme. This competitive inhibition is also observed with other indazole derivatives, which can have varying degrees of potency and selectivity for different NOS isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-nitroindazole derivatives are closely related to their molecular structure and the presence of functional groups. The nitro group, in particular, is a key feature that contributes to the inhibitory potency of these compounds. The position of nitration on the indazole ring and the presence of other substituents can significantly affect the inhibitory activity and selectivity of these molecules towards different isoforms of nitric oxide synthase .

Aplicaciones Científicas De Investigación

1. Inhibitor of Nitric Oxide Synthase

7-Nitro-1H-indazol-5-yl acetate has been characterized as an inhibitor of nitric oxide synthase (NOS), which plays a significant role in various physiological processes. Studies have shown its potency in inhibiting NOS activity in brain tissue, contributing to its potential as a pharmacological tool for understanding nitric oxide's biological roles in the central nervous system (Moore et al., 1993).

2. Structural Characteristics

The crystal structure of 7-nitro-1H-indazole reveals an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring. This structural feature is crucial for its biological activity, particularly in its role as a NOS inhibitor (Sopková-de Oliveira Santos et al., 2000).

3. Molecular Mechanisms of NOS Inhibition

Molecular studies on this compound have shed light on its mechanism of action as a NOS inhibitor. It competitively inhibits L-arginine at the NOS active site and affects the reduction of molecular oxygen mediated by the heme group, a critical step in NOS enzyme activity (Mayer et al., 1994).

4. Inhibition of Brain NOS and Neurological Effects

The compound demonstrates significant inhibition of brain NOS, with subsequent effects on neurological functions. It has been associated with anti-nociceptive activity, indicating its potential role in pain management. Moreover, the transient nature of NOS inhibition following its administration suggests its utility in short-term modulation of nitric oxide levels in the brain (Mackenzie et al., 1994).

5. Corrosion Inhibition Application

Apart from its biological implications, this compound has been investigated for its potential in industrial applications, such as a corrosion inhibitor for mild steel in acidic media. This highlights its versatility and potential utility in material science (Boulhaoua et al., 2021).

Safety and Hazards

The safety information for 7-nitro-1H-indazol-5-yl acetate includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

Direcciones Futuras

Indazole derivatives, including 7-nitro-1H-indazol-5-yl acetate, have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on developing new synthetic approaches and exploring their potential therapeutic applications .

Mecanismo De Acción

Target of Action

Indazole-containing compounds, which include 7-nitro-1h-indazol-5-yl acetate, have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.

Mode of Action

Based on the known targets, it can be inferred that the compound may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activity, leading to changes in cell cycle progression and cell volume regulation .

Propiedades

IUPAC Name |

(7-nitro-1H-indazol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-5(13)16-7-2-6-4-10-11-9(6)8(3-7)12(14)15/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXSKDSGGTXTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292030 | |

| Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031927-26-0 | |

| Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)

![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)